molecular formula C19H18N4O2S2 B2435959 N-(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE CAS No. 604747-26-4

N-(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE

Cat. No.: B2435959
CAS No.: 604747-26-4
M. Wt: 398.5
InChI Key: KEFQXCXICUHEKG-UHFFFAOYSA-N
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Description

N-(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features a benzylamino group, an oxoethyl group, and a methylbenzamide moiety

Mechanism of Action

Target of Action

The compound, also known as “N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide” or “F1838-2886”, is a derivative of 2-aminothiazole . 2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . .

Biochemical Pathways

The compound likely affects the PI3K/Akt/mTOR pathway, given its potential role as a PI3K and mTOR dual inhibitor . This pathway is crucial for cell survival, growth, and proliferation. By inhibiting PI3K and mTOR, the compound could disrupt these processes, leading to the death of cancer cells.

Result of Action

The result of the compound’s action would likely be the inhibition of cell growth and proliferation, leading to the death of cancer cells. This is due to its potential inhibitory effects on the PI3K/Akt/mTOR pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced by reacting the thiadiazole intermediate with benzylamine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the Oxoethyl Group: The oxoethyl group can be introduced by reacting the benzylamino-thiadiazole intermediate with an appropriate oxoethylating agent, such as ethyl chloroformate, under basic conditions.

    Formation of the Methylbenzamide Moiety: The final step involves the reaction of the oxoethylated intermediate with 4-methylbenzoic acid or its derivatives in the presence of a coupling agent like DCC or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxoethyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, N,N’-dicyclohexylcarbodiimide, and dichloromethane.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxylated derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving thiadiazole derivatives.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

N-(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE can be compared with other thiadiazole derivatives, such as:

    N-[5-(2-hydroxyethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide: Similar structure but with a hydroxyl group instead of a benzylamino group.

    N-[5-(2-aminoethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide: Similar structure but with an aminoethyl group instead of an oxoethyl group.

    N-[5-(2-methylthioethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide: Similar structure but with a methylthioethyl group instead of a benzylamino group.

Properties

IUPAC Name

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-13-7-9-15(10-8-13)17(25)21-18-22-23-19(27-18)26-12-16(24)20-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFQXCXICUHEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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